molecular formula C10H6N2O5 B1417380 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole CAS No. 2206610-22-0

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole

Cat. No.: B1417380
CAS No.: 2206610-22-0
M. Wt: 234.16 g/mol
InChI Key: PAOBLYASRWHBCC-UHFFFAOYSA-N
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Description

5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole: is a heterocyclic compound that features both a benzodioxole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Oxazole Ring: The final step involves the formation of the oxazole ring through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine:

    Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new therapeutic agents.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole: Unique due to the presence of both benzodioxole and oxazole rings.

    5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-imidazole:

Uniqueness: The combination of the benzodioxole and oxazole rings, along with the nitro group, gives this compound unique chemical properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

5-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-12(14)7-2-9-8(16-5-17-9)1-6(7)10-3-11-4-15-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOBLYASRWHBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=CN=CO3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
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5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
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5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
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5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
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5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole
Reactant of Route 6
5-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazole

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